![molecular formula C12H19Cl B14606817 3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane CAS No. 60819-19-4](/img/structure/B14606817.png)
3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[221]heptane is a bicyclic organic compound with a unique structure that includes a chloromethylidene group attached to a bicyclo[221]heptane skeleton
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane typically involves the reaction of a suitable precursor with chlorinating agents under controlled conditions. One common method involves the chlorination of 2,2,7,7-tetramethylbicyclo[2.2.1]heptane using thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethylidene group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethylidene group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acetone solutions.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of corresponding hydrocarbons or alcohols.
科学研究应用
3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of new materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential as a building block in drug design and development.
作用机制
The mechanism of action of 3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane involves its interaction with various molecular targets. The chloromethylidene group can undergo nucleophilic substitution, leading to the formation of new bonds and the modification of molecular structures. This reactivity makes it a valuable tool in organic synthesis and medicinal chemistry.
相似化合物的比较
Similar Compounds
Camphene: A bicyclic monoterpene with a similar bicyclo[2.2.1]heptane skeleton but different functional groups.
Norbornane: Another bicyclic compound with a similar structure but lacking the chloromethylidene group.
Uniqueness
3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane is unique due to the presence of the chloromethylidene group, which imparts distinct reactivity and potential applications compared to other bicyclic compounds. This functional group allows for a wide range of chemical modifications and applications in various fields.
属性
CAS 编号 |
60819-19-4 |
|---|---|
分子式 |
C12H19Cl |
分子量 |
198.73 g/mol |
IUPAC 名称 |
3-(chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H19Cl/c1-11(2)8-5-6-10(11)12(3,4)9(8)7-13/h7-8,10H,5-6H2,1-4H3 |
InChI 键 |
TZFBNRAQNCPXKS-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CCC1C(C2=CCl)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


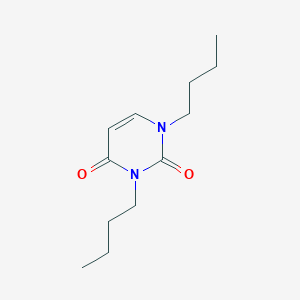
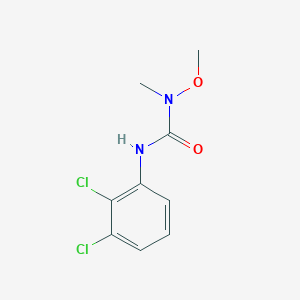

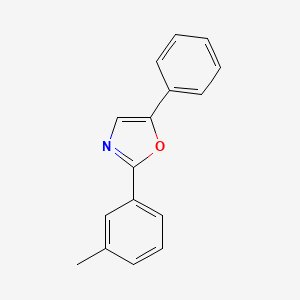
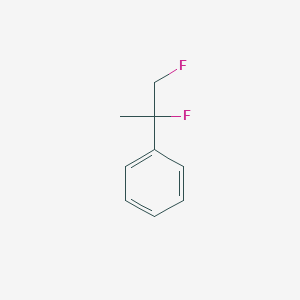
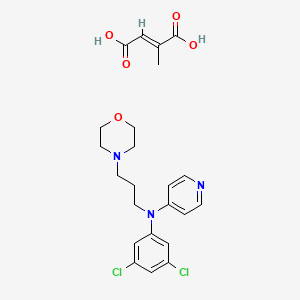

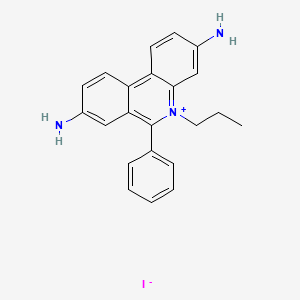
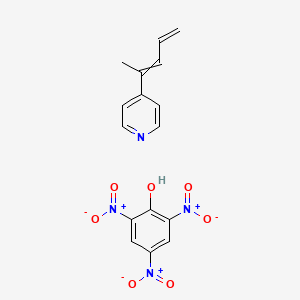
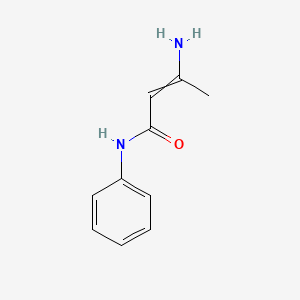
![N-[2-(Benzylsulfanyl)ethyl]acetamide](/img/structure/B14606826.png)
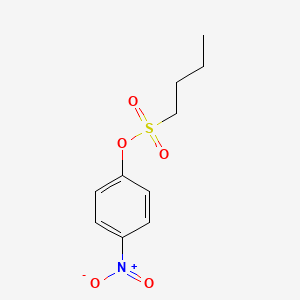

![3,6,9-Trioxabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14606842.png)
